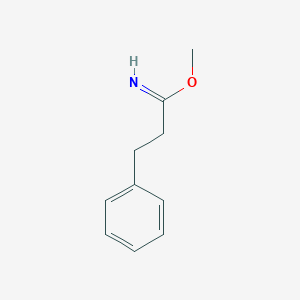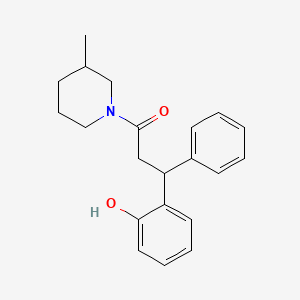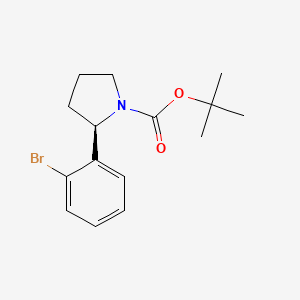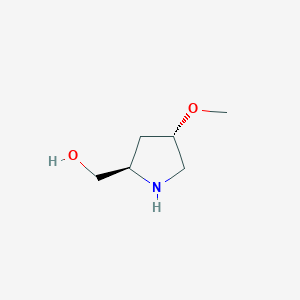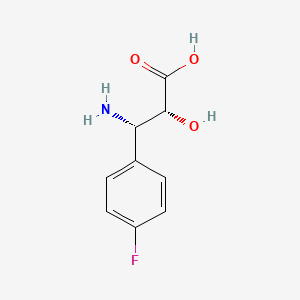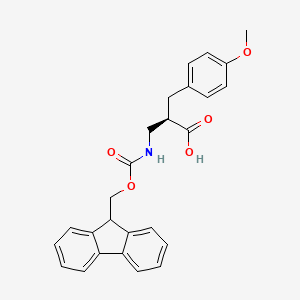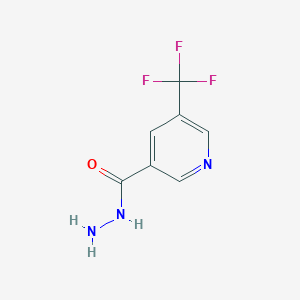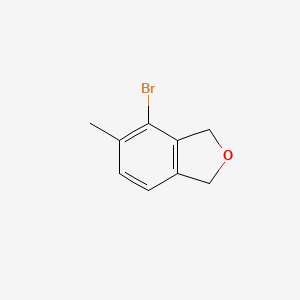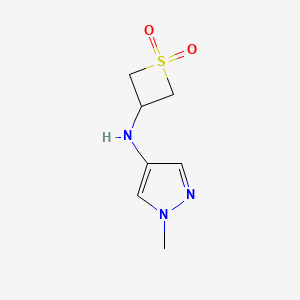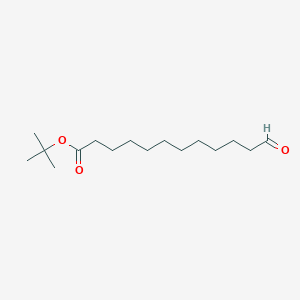
tert-Butyl 12-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 12-oxododecanoate is an organic compound belonging to the class of carboxylic acid esters It is characterized by the presence of a tert-butyl group attached to the ester functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 12-oxododecanoate can be synthesized through the esterification of 12-oxododecanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions . The process is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 12-oxododecanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a catalyst like copper chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
tert-Butyl 12-oxododecanoate has several applications in scientific research:
Biology: The compound can be used in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug molecules and other therapeutic agents.
Industry: The compound is utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 12-oxododecanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, depending on the reaction conditions. The tert-butyl group provides steric hindrance, making the ester more resistant to nucleophilic attack compared to less bulky esters .
Comparación Con Compuestos Similares
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate: This compound has similar structural features but includes additional ether linkages.
tert-Butyl acetate: A simpler ester with a similar tert-butyl group but a shorter carbon chain.
Uniqueness: tert-Butyl 12-oxododecanoate is unique due to its longer carbon chain and the presence of a keto group, which imparts distinct reactivity and properties compared to other tert-butyl esters. Its structure allows for specific applications in organic synthesis and industrial processes that require longer-chain esters.
Propiedades
Fórmula molecular |
C16H30O3 |
|---|---|
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
tert-butyl 12-oxododecanoate |
InChI |
InChI=1S/C16H30O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h14H,4-13H2,1-3H3 |
Clave InChI |
HNNNDAHTAPOXQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


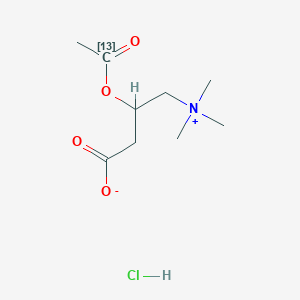
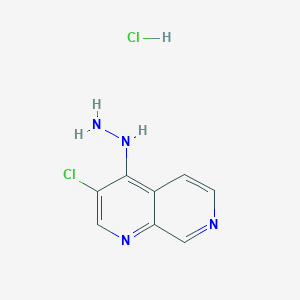
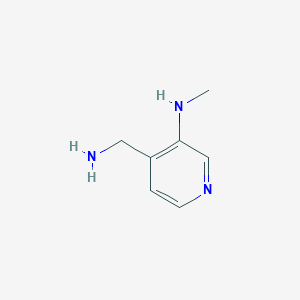
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
